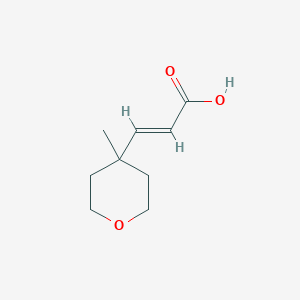

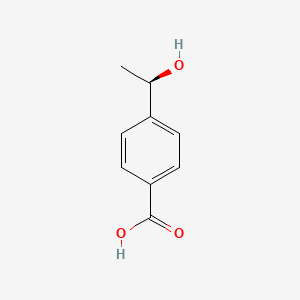

3-(4-Methyltetrahydropyran-4-yl)acrylic acid

Overview

Description

“3-(4-Methyltetrahydropyran-4-yl)acrylic acid” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications1.

Synthesis Analysis

The synthesis of similar compounds, such as (E)-3-(pyridin-4-yl)acrylic acid, has been reported. The synthesis was performed following the procedure reported by Kudelko et al. (2015) for the synthesis of 3-(pyridyl)acrylic acids2. However, the specific synthesis process for “3-(4-Methyltetrahydropyran-4-yl)acrylic acid” is not available in the retrieved information.Molecular Structure Analysis

The molecular structure of similar compounds, such as (E)-3-(pyridin-4-yl)acrylic acid, has been studied. The compound crystallizes as prismatic colorless crystals in space group P1, with one molecule in the asymmetric unit. The pyridine ring is fused to acrylic acid, forming an almost planar structure with an E-configuration about the double bond2. However, the specific molecular structure of “3-(4-Methyltetrahydropyran-4-yl)acrylic acid” is not available in the retrieved information.Chemical Reactions Analysis

There are two ways to synthesize a polymer with the planned pendant reactive group: (1) functionalization of a non-functional polymer by chemical modification; (2) binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods3. However, the specific chemical reactions involving “3-(4-Methyltetrahydropyran-4-yl)acrylic acid” are not available in the retrieved information.

Physical And Chemical Properties Analysis

Acrylates, which include “3-(4-Methyltetrahydropyran-4-yl)acrylic acid”, are known for their diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others4. However, the specific physical and chemical properties of “3-(4-Methyltetrahydropyran-4-yl)acrylic acid” are not available in the retrieved information.Safety And Hazards

The safety data sheet for acrylic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled5. However, the specific safety and hazards information for “3-(4-Methyltetrahydropyran-4-yl)acrylic acid” is not available in the retrieved information.

Future Directions

Hydrophilic copolymers containing 2,2′:6′,2″-terpyridine moieties and acrylic acid units have been synthesized and characterized. They have shown potential for the formation of novel metallo-supramolecular hydrogels due to the formation of metal coordination bonds between polymer backbones and transition metal ions6. This suggests potential future directions for the study and application of “3-(4-Methyltetrahydropyran-4-yl)acrylic acid” in the creation of similar hydrogels. However, the specific future directions for “3-(4-Methyltetrahydropyran-4-yl)acrylic acid” are not available in the retrieved information.

properties

IUPAC Name |

(E)-3-(4-methyloxan-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(3-2-8(10)11)4-6-12-7-5-9/h2-3H,4-7H2,1H3,(H,10,11)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIOWCXWEADEPM-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCOCC1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyltetrahydropyran-4-yl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3376989.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one](/img/structure/B3377041.png)

![1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B3377086.png)